1-Fluoro-4-methyl-2-(propan-2-YL)benzene
Description
1-Fluoro-4-methyl-2-(propan-2-yl)benzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a fluorine atom at position 1, a methyl group at position 4, and an isopropyl group at position 2. This arrangement creates a unique electronic and steric profile, distinguishing it from simpler alkyl- or halogenated benzenes.
Properties
Molecular Formula |
C10H13F |
|---|---|
Molecular Weight |
152.21 g/mol |
IUPAC Name |
1-fluoro-4-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13F/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7H,1-3H3 |
InChI Key |
HVHNGBFVTVHMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methyl-2-(propan-2-yl)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with fluorine, methyl, and isopropyl groups.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: The industrial production of 1-Fluoro-4-methyl-2-(propan-2-yl)benzene involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-methyl-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-4-methyl-2-(propan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-methyl-2-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophiles. Its unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products .
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
Comparison with p-Cymene (1-Methyl-4-(propan-2-yl)benzene)
- Structural Difference : Replaces the fluorine at position 1 with a hydrogen atom .
- Electronic Effects : The absence of fluorine in p-cymene reduces electron-withdrawing effects, making the ring more electron-rich. This enhances susceptibility to electrophilic substitution compared to the fluorinated analogue.
- Physical Properties : p-Cymene (C₁₀H₁₄) has a molecular weight of 134.22 g/mol, lower than the fluorinated derivative (C₁₀H₁₃F, 152.21 g/mol). The fluorine atom increases polarity, likely raising the boiling point relative to p-cymene (177°C) .
- Applications: p-Cymene is widely used in food packaging due to its volatility and antimicrobial properties.
Comparison with 1-Fluoro-4-(prop-1-en-2-yl)benzene
- Structural Difference : Features an allyl (prop-1-en-2-yl) group instead of isopropyl at position 2 .
- Reactivity : The allyl group’s conjugation with the aromatic ring may facilitate reactions like Diels-Alder or polymerization, unlike the saturated isopropyl group in the target compound.
- Synthesis : Prepared via azidooxygenation of 1-fluoro-4-(prop-1-en-2-yl)benzene, yielding 83% efficiency . The target compound might require Friedel-Crafts alkylation or direct fluorination methods.
Comparison with 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene
- Structural Difference : Contains a trifluoromethyl group at position 4 and a propargyl group at position 2 .
- Electronic Effects : The trifluoromethyl group is a stronger electron-withdrawing group than methyl, further deactivating the ring. This could redirect electrophilic attacks to meta positions, unlike the methyl group’s para-directing effect.
- Applications : Fluorinated trifluoromethyl derivatives are often used in medicinal chemistry for metabolic stability . The target compound’s methyl group may offer better synthetic accessibility but lower chemical inertness.
Halogenated Analogues
Comparison with 1-Chloro-4-(2-methylprop-2-en-1-yl)benzene
- Structural Difference : Chlorine replaces fluorine at position 1, and the isopropyl group is replaced by a methallyl group .
- Reactivity : Chlorine’s lower electronegativity compared to fluorine reduces ring deactivation. The methallyl group’s unsaturation may increase reactivity in radical or addition reactions.
- Safety : Chlorinated aromatics often exhibit higher toxicity than fluorinated counterparts, necessitating stricter handling protocols .
Physical and Chemical Properties
Biological Activity
1-Fluoro-4-methyl-2-(propan-2-YL)benzene, also known as a derivative of fluorobenzene, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
1-Fluoro-4-methyl-2-(propan-2-YL)benzene is characterized by its fluorine atom, which enhances its electrophilic nature. The compound can undergo various chemical reactions, including:
- Oxidation : It can be oxidized to form corresponding alcohols or ketones using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction : Reduction reactions can convert the compound into hydrocarbons using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2).
- Substitution : The fluorine atom can be replaced by nucleophiles such as hydroxide (OH-) or amine (NH2-) groups in nucleophilic substitution reactions.
The biological activity of 1-Fluoro-4-methyl-2-(propan-2-YL)benzene is primarily attributed to its ability to interact with specific molecular targets. As an electrophile, it forms covalent bonds with nucleophiles, which may lead to alterations in biological pathways. This interaction can influence various cellular processes, including apoptosis and cell proliferation.
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds related to 1-Fluoro-4-methyl-2-(propan-2-YL)benzene:
- Cytotoxicity : The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.48 | Prodigiosin |
| HCT-116 | 0.19 | Prodigiosin |
These findings suggest that modifications to the structure of 1-Fluoro-4-methyl-2-(propan-2-YL)benzene could enhance its anticancer properties.
Flow cytometry analyses indicate that derivatives of this compound can arrest cell proliferation at the G1 phase and trigger apoptosis through increased caspase activity. This mechanism makes them suitable candidates for further development as anticancer agents .
Applications in Drug Discovery
1-Fluoro-4-methyl-2-(propan-2-YL)benzene has been explored for its potential use in pharmaceuticals:
- Precursor for Drug Synthesis : It serves as a precursor in synthesizing more complex organic molecules that may exhibit enhanced biological activities.
Case Studies
Several studies have highlighted the importance of substituents on the benzene ring in modulating biological activity:
- A study on oxadiazole derivatives showed that introducing electron-withdrawing groups at specific positions significantly improved biological activity against cancer cells .
- Another investigation revealed that certain modifications led to compounds with greater antiproliferative activities compared to their parent structures, emphasizing the role of structural changes in enhancing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
